Cas no 2171752-91-1 (3-(1-Aminocyclobutyl)oxan-3-ol)

3-(1-アミノシクロブチル)オキサン-3-オールは、シクロブチルアミンとテトラヒドロピラン骨格を有する複素環化合物です。分子内にアミン基とヒドロキシル基を併せ持つため、医薬品中間体としての応用が期待されます。特に、剛直なシクロブチル環と酸素含有ヘテロ環の組み合わせにより、標的タンパク質との立体選択的な相互作用が可能です。この化合物の特徴は、①環歪みによる反応性の向上、②両官能基を活用した多様な誘導体合成、③脂溶性と水溶性のバランスが取れた物性などが挙げられます。創薬化学において、新規リード化合物の構築や薬理活性の最適化に有用な骨格を提供します。

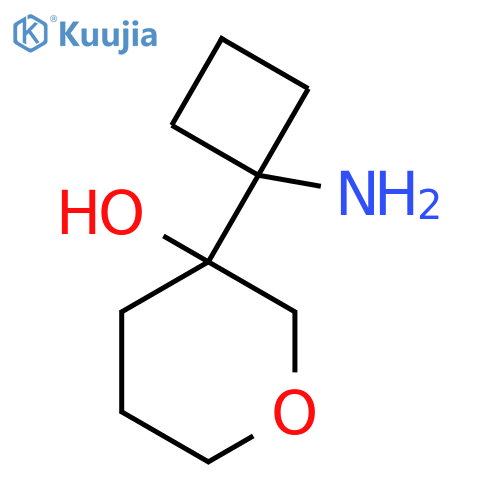

2171752-91-1 structure

商品名:3-(1-Aminocyclobutyl)oxan-3-ol

3-(1-Aminocyclobutyl)oxan-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(1-aminocyclobutyl)oxan-3-ol

- EN300-1647590

- 2171752-91-1

- 3-(1-Aminocyclobutyl)oxan-3-ol

-

- インチ: 1S/C9H17NO2/c10-8(3-1-4-8)9(11)5-2-6-12-7-9/h11H,1-7,10H2

- InChIKey: PHNJRWWGKAKMFG-UHFFFAOYSA-N

- ほほえんだ: OC1(COCCC1)C1(CCC1)N

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 55.5Ų

3-(1-Aminocyclobutyl)oxan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1647590-10.0g |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 10g |

$6758.0 | 2023-06-04 | ||

| Enamine | EN300-1647590-5000mg |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 5000mg |

$4102.0 | 2023-09-21 | ||

| Enamine | EN300-1647590-50mg |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 50mg |

$1188.0 | 2023-09-21 | ||

| Enamine | EN300-1647590-100mg |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 100mg |

$1244.0 | 2023-09-21 | ||

| Enamine | EN300-1647590-1000mg |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 1000mg |

$1414.0 | 2023-09-21 | ||

| Enamine | EN300-1647590-0.5g |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 0.5g |

$1509.0 | 2023-06-04 | ||

| Enamine | EN300-1647590-0.05g |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 0.05g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1647590-1.0g |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 1g |

$1572.0 | 2023-06-04 | ||

| Enamine | EN300-1647590-0.1g |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 0.1g |

$1384.0 | 2023-06-04 | ||

| Enamine | EN300-1647590-0.25g |

3-(1-aminocyclobutyl)oxan-3-ol |

2171752-91-1 | 0.25g |

$1447.0 | 2023-06-04 |

3-(1-Aminocyclobutyl)oxan-3-ol 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2171752-91-1 (3-(1-Aminocyclobutyl)oxan-3-ol) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量